![molecular formula C29H35N3O2 B296035 N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)
N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea, also known as BTZ043, is a novel compound that has been developed as a potential drug candidate for the treatment of tuberculosis (TB). TB is a global health problem that affects millions of people each year, and the emergence of drug-resistant strains has made the development of new treatments a priority. BTZ043 is a promising candidate due to its unique mechanism of action and potent activity against TB.
Mécanisme D'action
N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea targets the mycobacterial ATP synthase enzyme, which is essential for the survival of the TB bacterium. By inhibiting this enzyme, this compound disrupts the energy production process of the bacterium, leading to its death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, indicating that it has a favorable safety profile. Additionally, this compound has been found to have a long half-life, which may allow for less frequent dosing in clinical settings.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea is its potent activity against TB, including drug-resistant strains. This makes it a promising candidate for the development of new TB treatments. However, one limitation is that this compound is a complex molecule that requires several steps to synthesize, which may make large-scale production challenging.
Orientations Futures
There are several potential future directions for research on N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea. One area of focus could be the optimization of the synthesis method to improve efficiency and reduce costs. Additionally, further studies could be conducted to investigate the safety and efficacy of this compound in human clinical trials. Finally, research could be conducted to explore the potential of this compound for the treatment of other bacterial infections.
Méthodes De Synthèse
N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea is a complex molecule that requires several steps to synthesize. The synthesis method involves the reaction of 1-benzyl-1H-indole-2-carboxylic acid with dicyclohexylcarbodiimide and N,N'-dicyclohexylurea in the presence of a catalyst. The resulting intermediate is then treated with trifluoroacetic acid to remove the benzyl protecting group, yielding this compound.
Applications De Recherche Scientifique
N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea has been extensively studied for its potential as a new TB drug. In vitro studies have shown that this compound has potent activity against both drug-sensitive and drug-resistant strains of TB. Additionally, animal studies have demonstrated that this compound is effective at reducing bacterial load in TB-infected mice.
Propriétés
Formule moléculaire |
C29H35N3O2 |
|---|---|
Poids moléculaire |
457.6 g/mol |
Nom IUPAC |
1-benzyl-N-cyclohexyl-N-(cyclohexylcarbamoyl)indole-2-carboxamide |
InChI |
InChI=1S/C29H35N3O2/c33-28(32(25-17-8-3-9-18-25)29(34)30-24-15-6-2-7-16-24)27-20-23-14-10-11-19-26(23)31(27)21-22-12-4-1-5-13-22/h1,4-5,10-14,19-20,24-25H,2-3,6-9,15-18,21H2,(H,30,34) |
Clé InChI |
CWMOQDAZNRQVHP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)N(C2CCCCC2)C(=O)C3=CC4=CC=CC=C4N3CC5=CC=CC=C5 |
SMILES canonique |
C1CCC(CC1)NC(=O)N(C2CCCCC2)C(=O)C3=CC4=CC=CC=C4N3CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
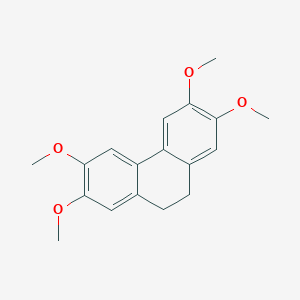
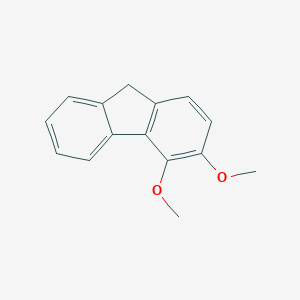
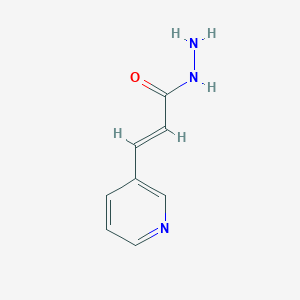
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)
![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)
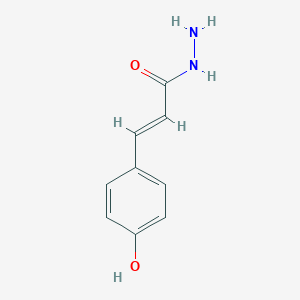

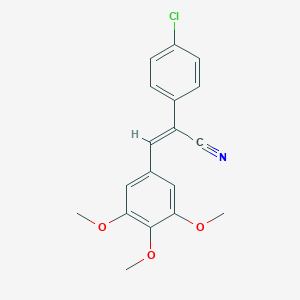
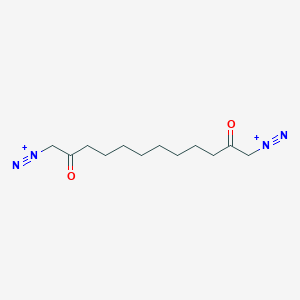
![Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)
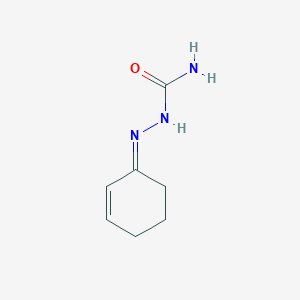
![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)
